molecular formula C21H21NO B14389788 2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole CAS No. 87696-44-4

2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole

Cat. No.: B14389788
CAS No.: 87696-44-4
M. Wt: 303.4 g/mol
InChI Key: WRFXDBFLZWQMBS-UHFFFAOYSA-N
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Description

2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hex-5-en-1-yl group and two phenyl groups attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hex-5-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole products.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole products.

    Substitution: Brominated or nitrated oxazole derivatives.

Scientific Research Applications

2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Hex-5-EN-1-YL)-4,5-diphenyl-1,3-oxazole: Unique due to the presence of both hex-5-en-1-yl and diphenyl groups.

    2-(Hex-5-EN-1-YL)-4-phenyl-1,3-oxazole: Similar structure but with only one phenyl group.

    2-(Hex-5-EN-1-YL)-1,3-oxazole: Lacks the phenyl groups, resulting in different chemical properties.

Uniqueness

The presence of both hex-5-en-1-yl and diphenyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds

Properties

CAS No.

87696-44-4

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

2-hex-5-enyl-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C21H21NO/c1-2-3-4-11-16-19-22-20(17-12-7-5-8-13-17)21(23-19)18-14-9-6-10-15-18/h2,5-10,12-15H,1,3-4,11,16H2

InChI Key

WRFXDBFLZWQMBS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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